molecular formula C8H9BrFN B12051278 1-(3-Bromophenyl)-2-fluoroethanamine

1-(3-Bromophenyl)-2-fluoroethanamine

Cat. No.: B12051278
M. Wt: 218.07 g/mol
InChI Key: LQLVPMKRMRYDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-2-fluoroethanamine is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to the third position of a phenyl ring, a fluorine atom attached to the second position of an ethanamine chain

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-2-fluoroethanamine can be achieved through several routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the bromination of nitrobenzene using dibromohydantoin in sulfuric acid, followed by further functionalization steps .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and halogenation, followed by purification and crystallization.

Chemical Reactions Analysis

1-(3-Bromophenyl)-2-fluoroethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. For example, nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Bromophenyl)-2-fluoroethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets and pathways. For example, it may act on mitogen-activated protein kinase pathways, influencing cellular processes such as proliferation and apoptosis . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream signaling events that result in its observed biological activity.

Comparison with Similar Compounds

1-(3-Bromophenyl)-2-fluoroethanamine can be compared with other similar compounds, such as:

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique structure, diverse reactivity, and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new insights and applications for this versatile compound.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

1-(3-bromophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,11H2

InChI Key

LQLVPMKRMRYDGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CF)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.